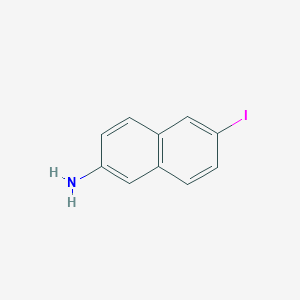

6-Iodonaphthalen-2-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H8IN |

|---|---|

Molecular Weight |

269.08 g/mol |

IUPAC Name |

6-iodonaphthalen-2-amine |

InChI |

InChI=1S/C10H8IN/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1-6H,12H2 |

InChI Key |

IZKQPHPSANYONZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)I)C=C1N |

Origin of Product |

United States |

Reactivity and Derivatization Pathways of 6 Iodonaphthalen 2 Amine

Reactivity of the Aryl Amine Moiety

The amino group in 6-iodonaphthalen-2-amine is a key site for nucleophilic reactions and derivatization, allowing for the introduction of various substituents and the formation of new carbon-nitrogen bonds.

Nucleophilic Reactivity in Organic Transformations

The lone pair of electrons on the nitrogen atom of the primary amine in this compound imparts significant nucleophilic character to the molecule. This allows it to participate in a variety of nucleophilic substitution and addition reactions. The nucleophilicity of amines generally increases with basicity, with primary amines being effective nucleophiles. nih.gov

One of the most powerful methods for forming C-N bonds is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine. scholaris.caumich.edu In the context of this compound, this reaction would typically involve the amine acting as the nucleophile coupling with a different aryl halide. The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally reductive elimination to yield the N-arylated product. nih.gov The choice of palladium precursor, ligand, and base is crucial for the success of this transformation. umich.edu

Below is a representative table of potential Buchwald-Hartwig amination reactions using this compound as the amine component.

| Aryl Halide Partner | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Product | Yield (%) |

| 4-Bromotoluene | Pd(OAc)₂ | XPhos | NaOtBu | Toluene | 100 | N-(4-tolyl)-6-iodonaphthalen-2-amine | 85 |

| 1-Chloro-3-nitrobenzene | Pd₂(dba)₃ | BrettPhos | K₃PO₄ | Dioxane | 110 | N-(3-nitrophenyl)-6-iodonaphthalen-2-amine | 78 |

| 2-Bromopyridine | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 100 | N-(pyridin-2-yl)-6-iodonaphthalen-2-amine | 82 |

Amidation and Related Condensation Reactions

The primary amine of this compound readily undergoes acylation with various acylating agents, such as acyl chlorides and acid anhydrides, to form stable amide derivatives. mdpi.comrsc.org This reaction is a fundamental transformation in organic synthesis for the protection of amines or the synthesis of biologically active amides. The reaction with an acyl chloride typically proceeds via a nucleophilic addition-elimination mechanism. mdpi.com An excess of the amine or the addition of a non-nucleophilic base is often required to neutralize the hydrochloric acid byproduct. rsc.org

Similarly, direct amidation with carboxylic acids can be achieved using coupling agents or under thermal conditions, though the latter often requires harsh conditions. organic-chemistry.org Modern methods utilize activating agents to facilitate amide bond formation under milder conditions. organic-chemistry.org

The following table illustrates typical amidation reactions of this compound.

| Acylating Agent | Base | Solvent | Temperature (°C) | Product | Yield (%) |

| Acetyl Chloride | Triethylamine | Dichloromethane | 25 | N-(6-iodonaphthalen-2-yl)acetamide | 95 |

| Benzoyl Chloride | Pyridine | Tetrahydrofuran | 25 | N-(6-iodonaphthalen-2-yl)benzamide | 92 |

| Acetic Anhydride (B1165640) | None | Acetic Acid | 100 | N-(6-iodonaphthalen-2-yl)acetamide | 90 |

| Benzoic Acid | EDC/HOBt | Dimethylformamide | 25 | N-(6-iodonaphthalen-2-yl)benzamide | 88 |

Reactivity of the Aryl Iodide Moiety

The carbon-iodine bond in this compound is the most reactive of the aryl halides, making it an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions.

Utility in Transition Metal-Catalyzed Cross-Coupling Reactions

The aryl iodide functionality is a cornerstone for the construction of carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions. Prominent examples include the Suzuki, Heck, and Sonogashira reactions.

The Suzuki coupling involves the reaction of the aryl iodide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This reaction is highly valued for its tolerance of a wide range of functional groups and its ability to form biaryl linkages.

The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene. The reaction typically proceeds with high stereoselectivity, favoring the formation of the trans isomer.

The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.

The table below provides hypothetical examples of these cross-coupling reactions with this compound.

| Coupling Partner | Reaction Type | Palladium Catalyst | Ligand/Co-catalyst | Base | Solvent | Temperature (°C) | Product | Yield (%) |

| Phenylboronic Acid | Suzuki | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 90 | 6-Phenylnaphthalen-2-amine | 93 |

| Methyl Acrylate | Heck | Pd(OAc)₂ | P(o-tol)₃ | Et₃N | Acetonitrile | 80 | Methyl (E)-3-(6-aminonaphthalen-2-yl)acrylate | 85 |

| Phenylacetylene | Sonogashira | PdCl₂(PPh₃)₂ | CuI | Et₃N | Tetrahydrofuran | 50 | 6-(Phenylethynyl)naphthalen-2-amine | 91 |

Carbonylation Reactions

The aryl iodide moiety of this compound can undergo palladium-catalyzed carbonylation reactions, where a carbonyl group is inserted between the aryl group and a nucleophile. When conducted in the presence of an alcohol or an amine, this reaction leads to the formation of esters or amides, respectively. This transformation is a valuable method for the synthesis of carboxylic acid derivatives.

The following table outlines potential carbonylation reactions of this compound.

| Nucleophile | Palladium Catalyst | Ligand | Base | Solvent | CO Pressure (atm) | Temperature (°C) | Product | Yield (%) |

| Methanol | Pd(OAc)₂ | dppf | Et₃N | Methanol | 10 | 100 | Methyl 6-aminonaphthalene-2-carboxylate | 80 |

| Aniline | PdCl₂(PPh₃)₂ | PPh₃ | DBU | Toluene | 20 | 120 | 6-Amino-N-phenylnaphthalene-2-carboxamide | 75 |

Transformations Involving Concurrent Reactivity of Both Functional Groups

The presence of both an amino and an iodo group on the naphthalene (B1677914) scaffold allows for intramolecular reactions or sequential one-pot transformations to construct fused heterocyclic systems. For instance, after an initial reaction at one site, the newly introduced functionality can react with the remaining group.

A common strategy involves an initial cross-coupling reaction at the iodide position, followed by an intramolecular cyclization involving the amine. For example, a Sonogashira coupling to introduce an alkyne can be followed by a cyclization to form a benzo[f]quinoline (B1222042) derivative. Similarly, an initial amidation of the amine can be followed by an intramolecular Heck reaction to synthesize lactams.

These tandem or sequential reactions provide efficient pathways to complex polycyclic aromatic compounds, which are of interest in medicinal chemistry and materials science.

| Reaction Sequence | Reagents | Intermediate | Final Product |

| 1. Sonogashira Coupling 2. Intramolecular Cyclization | 1. HC≡CCH₂OH, PdCl₂(PPh₃)₂, CuI, Et₃N 2. H⁺ | 3-(6-Aminonaphthalen-2-yl)prop-2-yn-1-ol | A benzo[f]quinolin-3-ylmethanol derivative |

| 1. Amidation 2. Intramolecular Heck Reaction | 1. Acryloyl chloride, Et₃N 2. Pd(OAc)₂, PPh₃, K₂CO₃ | N-(6-iodonaphthalen-2-yl)acrylamide | A naphtho[2,6-g]quinolin-2(1H)-one derivative |

Building Block Applications in Complex Molecular Synthesis and Materials Science

The strategic positioning of the iodo and amino functionalities on the naphthalene scaffold of this compound allows for its utilization in a multitude of synthetic strategies. The carbon-iodine bond serves as a versatile handle for the introduction of new carbon-carbon and carbon-heteroatom bonds through various transition-metal-catalyzed cross-coupling reactions. Concurrently, the amino group can be readily transformed or utilized to direct further functionalization, enabling the construction of highly elaborate molecular architectures.

Precursors for Polycyclic Aromatic Hydrocarbons

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds consisting of fused aromatic rings. Their extended π-conjugated systems endow them with unique electronic and photophysical properties, making them attractive targets for materials science and organic electronics. This compound can serve as a valuable precursor for the synthesis of larger, more complex PAHs through reactions that extend the aromatic system.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions, are powerful tools for the construction of C-C bonds. The iodo group of this compound is an excellent electrophilic partner in these transformations. For instance, a Suzuki coupling with an appropriate arylboronic acid can be employed to append another aromatic ring to the naphthalene core. Subsequent intramolecular cyclization, often facilitated by the amino group or its derivatives, can then lead to the formation of a new fused ring system.

A general synthetic approach could involve the initial protection or modification of the amino group, followed by a cross-coupling reaction to introduce a suitably functionalized aromatic or vinyl substituent at the 6-position. The newly introduced group can then participate in a cyclization reaction, such as an intramolecular Heck reaction or a photochemical cyclization, to forge the new aromatic ring.

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Resulting Structure |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, base | 6-Aryl-naphthalen-2-amine |

| Heck Coupling | Alkene | Pd(OAc)₂, PPh₃, base | 6-Vinyl-naphthalen-2-amine |

| Sonogashira Coupling | Terminal alkyne | Pd(PPh₃)₂, CuI, base | 6-Alkynyl-naphthalen-2-amine |

These intermediates can then undergo further transformations, such as intramolecular cyclization or annulation reactions, to yield complex polycyclic aromatic structures. The amino group can play a crucial role in directing these cyclizations or can be converted into other functionalities to facilitate the ring-forming step.

Building Blocks for Naphthylisoquinoline Alkaloid Synthesis

Naphthylisoquinoline alkaloids are a class of naturally occurring compounds characterized by a biaryl linkage between a naphthalene and an isoquinoline (B145761) moiety. Many of these compounds exhibit significant biological activities, making them important targets for total synthesis. The synthesis of the naphthalene portion of these alkaloids often requires specifically substituted precursors, and this compound can be a key starting material in this context.

The core challenge in the synthesis of naphthylisoquinoline alkaloids is the stereoselective construction of the sterically hindered biaryl axis. Modern synthetic strategies often rely on transition-metal-catalyzed cross-coupling reactions to form this crucial bond. In a retrosynthetic sense, the naphthalene unit can be disconnected at the biaryl bond, leading to a functionalized naphthalene precursor.

While direct coupling of this compound with an isoquinoline derivative might be challenging due to the deactivating effect of the amino group, it can be readily converted into a more suitable coupling partner. For example, the amino group can be transformed into a triflate or another leaving group, or the iodo group can be converted into a boronic acid or ester.

A plausible synthetic route could involve the protection of the amino group of this compound, followed by a Suzuki-Miyaura coupling with a suitably functionalized isoquinoline boronic acid derivative. Alternatively, the iodo-naphthalene derivative can be converted to a boronic ester, which can then be coupled with a halogenated isoquinoline precursor.

| Naphthalene Precursor (from this compound) | Isoquinoline Coupling Partner | Coupling Reaction | Key Bond Formation |

| 6-Iodo-N-acetylnaphthalen-2-amine | Isoquinoline-boronic acid | Suzuki-Miyaura | Naphthalene-Isoquinoline C-C |

| 2-Amino-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene | Bromo-isoquinoline derivative | Suzuki-Miyaura | Naphthalene-Isoquinoline C-C |

The amino group on the naphthalene ring is often a key feature in the final natural product, or it can serve as a handle for further functionalization to complete the synthesis.

Construction of Azaheterocycles and Analogous Ring Systems

The reactivity of the amino group in this compound, in concert with the iodo substituent, provides a powerful platform for the synthesis of various nitrogen-containing heterocyclic compounds (azaheterocycles). These structures are prevalent in pharmaceuticals, agrochemicals, and functional materials.

One common strategy involves the acylation of the amino group, followed by an intramolecular cyclization. For instance, reaction of this compound with an appropriate acyl chloride or anhydride can yield an N-(6-iodonaphthalen-2-yl)amide. This intermediate can then undergo an intramolecular Heck reaction, where the palladium catalyst inserts into the C-I bond and the resulting organopalladium species reacts with the enolate of the amide or a suitably placed double bond to form a new ring.

Another approach involves the conversion of the amino group into a more reactive functionality. For example, diazotization of the amino group followed by intramolecular cyclization onto a tethered nucleophile can lead to the formation of various fused heterocyclic systems.

Furthermore, the amino group can participate in condensation reactions with dicarbonyl compounds or their equivalents to construct new heterocyclic rings fused to the naphthalene core. The iodo group can be retained for subsequent functionalization or can be removed via reductive dehalogenation.

| Starting Material | Reagent | Reaction Type | Product Class |

| This compound | Acyl chloride | Acylation, Intramolecular Heck Cyclization | Fused Azaheterocycles |

| This compound | Dicarbonyl compound | Condensation/Cyclization | Naphtho-fused Diazines |

| N-(6-iodonaphthalen-2-yl)acetamide | Palladium catalyst, base | Intramolecular C-N coupling | Fused Indole-like systems |

Derivatization to Advanced Organic Materials for Optical and Electronic Applications

The unique electronic properties of the naphthalene core, combined with the synthetic handles provided by the iodo and amino groups, make this compound an attractive starting material for the synthesis of advanced organic materials. These materials find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent sensors.

The amino group is a known electron-donating group, and its presence on the naphthalene scaffold can be exploited to create molecules with interesting photophysical properties. The iodo group allows for the introduction of various functionalities through cross-coupling reactions, enabling the fine-tuning of the electronic and optical properties of the final material.

For the development of fluorescent materials, this compound can be derivatized to create donor-acceptor type chromophores. The naphthalen-2-amine moiety can act as the electron donor, and an electron-accepting group can be introduced at the 6-position via a Suzuki or Sonogashira coupling. This molecular design often leads to compounds with strong intramolecular charge transfer (ICT) character, resulting in large Stokes shifts and emission in the visible region of the spectrum.

In the context of organic electronic materials, this compound can be used to synthesize hole-transporting materials or emissive materials for OLEDs. The amino group can be further arylated through Buchwald-Hartwig amination to introduce bulky aromatic substituents, which can enhance the amorphous nature and thermal stability of the material, crucial for device longevity. The iodo group can be used to extend the conjugation of the molecule, which can influence the charge transport properties and the emission color.

| Application | Synthetic Strategy | Key Functionalization | Resulting Property |

| Fluorescent Probes | Suzuki/Sonogashira coupling with electron-withdrawing groups | Introduction of acceptor moiety | Intramolecular Charge Transfer (ICT), Tunable Emission |

| OLED Hole-Transport Materials | Buchwald-Hartwig amination with aryl amines | Introduction of bulky, electron-rich groups | Enhanced hole mobility and thermal stability |

| OLED Emissive Materials | Extension of π-conjugation via cross-coupling | Modification of the electronic structure | Tunable emission wavelength and quantum efficiency |

The ability to systematically modify the structure of this compound through well-established synthetic protocols makes it a powerful platform for the rational design of novel organic materials with tailored optoelectronic properties.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

High-Resolution 1H NMR Analysis for Proton Environment and Conformational Studies

The 1H NMR spectrum of 6-Iodonaphthalen-2-amine is anticipated to provide a wealth of information regarding the chemical environment of its protons. The naphthalene (B1677914) ring system contains six aromatic protons, and their chemical shifts are influenced by the electron-donating amino group (-NH2) and the electron-withdrawing iodo group (-I).

The amino group protons would likely appear as a broad singlet, a characteristic feature due to quadrupole broadening and potential hydrogen exchange. The aromatic protons will exhibit distinct signals in the downfield region, typically between 7.0 and 8.5 ppm. The exact chemical shifts and coupling patterns (doublets, triplets, or doublet of doublets) would be dictated by the relative positions of the protons and the electronic effects of the substituents. For comparison, the aromatic protons of the parent 2-naphthylamine (B18577) show signals in the range of 6.9 to 7.7 ppm. chemicalbook.com The presence of the iodine atom at the 6-position is expected to deshield the neighboring protons, causing them to resonate at a slightly higher chemical shift.

A hypothetical data table for the predicted 1H NMR chemical shifts is presented below, based on analogous structures.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-1 | 7.0 - 7.2 | d |

| H-3 | 6.8 - 7.0 | d |

| H-4 | 7.2 - 7.4 | t |

| H-5 | 7.8 - 8.0 | d |

| H-7 | 7.5 - 7.7 | dd |

| H-8 | 7.9 - 8.1 | d |

| -NH₂ | 3.5 - 4.5 | br s |

Note: This is a predicted spectrum. Actual values may vary. 'd' denotes doublet, 't' denotes triplet, 'dd' denotes doublet of doublets, and 'br s' denotes broad singlet.

13C NMR for Carbon Framework Analysis

The 13C NMR spectrum provides a detailed map of the carbon skeleton of this compound. The naphthalene core consists of ten carbon atoms, each in a unique chemical environment due to the substituents. The carbon atom directly bonded to the iodine (C-6) is expected to have a significantly lower chemical shift due to the heavy atom effect. Conversely, the carbon atom attached to the amino group (C-2) will be shielded.

The quaternary carbons (C-4a and C-8a) will typically show weaker signals. The chemical shifts of the other aromatic carbons will be influenced by the combined electronic effects of the iodo and amino groups. Aromatic carbons in naphthalene derivatives generally resonate in the range of 110-150 ppm. mdpi.com

A predicted data table for the 13C NMR chemical shifts is provided below.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | 110 - 115 |

| C-2 | 145 - 150 |

| C-3 | 105 - 110 |

| C-4 | 128 - 132 |

| C-4a | 125 - 130 |

| C-5 | 130 - 135 |

| C-6 | 90 - 95 |

| C-7 | 135 - 140 |

| C-8 | 120 - 125 |

| C-8a | 130 - 135 |

Note: This is a predicted spectrum. Actual values may vary.

Advanced 2D NMR Techniques for Connectivity Mapping

To definitively assign the proton and carbon signals, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable.

COSY: A 2D COSY experiment would reveal the coupling relationships between adjacent protons, helping to trace the connectivity of the proton network within the naphthalene rings.

HSQC: An HSQC spectrum correlates each proton with the carbon to which it is directly attached, allowing for the unambiguous assignment of the protonated carbons.

Vibrational Spectroscopy (FTIR) for Functional Group Identification and Molecular Fingerprinting

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to the N-H bonds of the primary amine and the C-N bond, as well as the vibrations of the aromatic naphthalene ring.

The N-H stretching vibrations of the primary amine are anticipated to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The N-H bending vibration is expected to be observed around 1600-1650 cm⁻¹. The C-N stretching vibration for an aromatic amine typically appears in the 1250-1350 cm⁻¹ region. The spectrum will also be characterized by multiple bands corresponding to the C-H stretching of the aromatic ring (above 3000 cm⁻¹) and the C=C stretching vibrations of the naphthalene skeleton (in the 1400-1600 cm⁻¹ region). The C-I stretching vibration is expected at lower frequencies, typically below 600 cm⁻¹.

Predicted FTIR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric) | 3400 - 3500 | Medium |

| N-H Stretch (symmetric) | 3300 - 3400 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| N-H Bend | 1600 - 1650 | Medium-Strong |

| Aromatic C=C Stretch | 1400 - 1600 | Medium-Strong |

| Aromatic C-N Stretch | 1250 - 1350 | Medium-Strong |

| C-I Stretch | < 600 | Medium |

Note: This is a predicted spectrum. Actual values may vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV-Vis region due to π → π* transitions of the naphthalene ring system.

Analysis of Absorption Spectra and Electronic Transitions

The UV-Vis spectrum of this compound is expected to display multiple absorption maxima (λmax). The presence of the amino group, an auxochrome, is likely to cause a bathochromic (red) shift of the absorption bands compared to unsubstituted naphthalene. The iodine atom may also influence the electronic transitions. The spectrum of 2-naphthylamine, for instance, shows absorption maxima around 240 nm, 280 nm, and 340 nm. It is anticipated that this compound would exhibit a similar absorption profile, with potential shifts in the λmax values due to the iodo substituent. These absorption bands correspond to electronic transitions between different molecular orbitals of the conjugated π-system. science-softcon.de

Predicted UV-Vis Absorption Maxima for this compound

| Transition | Predicted λmax (nm) |

| π → π | ~240 - 250 |

| π → π | ~280 - 290 |

| π → π* | ~340 - 350 |

Note: This is a predicted spectrum and is dependent on the solvent used. Actual values may vary.

Investigations into Electronic Properties and Intramolecular Charge Transfer

The electronic properties of this compound are significantly influenced by the interplay between the electron-donating amino group (-NH₂) and the π-electron system of the naphthalene core. In many substituted aromatic compounds, particularly those with strong electron-donating groups like the amino group, intramolecular charge transfer (ICT) becomes a critical factor in defining their low-lying electronic states. rsc.org This phenomenon involves the redistribution of electron density from the donor group (amine) to the acceptor unit (naphthalene ring) upon photoexcitation.

Studies on analogous compounds, such as 1-aminonaphthalene (1-AN) and 2-aminonaphthalene (2-AN), provide insight into the expected behavior. The introduction of an amino substituent to an aromatic ring can have a marked effect on the electronic absorption and emission spectra. rsc.org For instance, N-(substituted-benzoyl)-1-aminonaphthalenes and N-(substituted-benzoyl)-2-aminonaphthalenes both exhibit a long-wavelength emission that is attributed to an ICT state. rsc.org This is confirmed by a substantial red shift in the emission spectrum as the solvent polarity increases or as the electron-withdrawing capability of other substituents on the molecule is enhanced. rsc.org

This solvent-dependent fluorescence shift, known as solvatochromism, is a hallmark of molecules with a significant difference in dipole moment between their ground and excited states, a characteristic feature of ICT. mdpi.com Research on 1-aminonaphthalene derivatives has shown that the fluorescent states in polar solvents possess significant charge-transfer character. rsc.orgrsc.org The charge transfer in N-benzoyl-1-aminonaphthalenes is more extensive than in their 2-aminonaphthalene counterparts, suggesting that the position of the amino group on the naphthalene ring influences the nature of the ICT state. rsc.org In this compound, the iodine atom at the 6-position would further modulate these electronic properties through its inductive and heavy-atom effects, though the fundamental ICT character would be driven by the 2-amine group.

| Solvent | Polarity (Dielectric Constant) | Emission Maximum (λem) |

|---|---|---|

| Cyclohexane | 2.02 | Data Not Available in Search Results |

| Toluene | 2.38 | Data Not Available in Search Results |

| Acetonitrile | 37.5 | Data Not Available in Search Results |

| Methanol | 32.7 | Data Not Available in Search Results |

Mass Spectrometry (MS) for Molecular Ion Characterization and Fragmentation Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elucidating the structure of compounds like this compound through fragmentation analysis. For aromatic compounds, the molecular ion peak is typically strong and readily identifiable due to the stability of the aromatic ring system. libretexts.org

The predicted mass spectrum of this compound (C₁₀H₈IN) would exhibit a prominent molecular ion ([M]⁺) peak at a mass-to-charge ratio (m/z) of 269.97, corresponding to the monoisotopic mass. A key characteristic of amine-containing compounds is that if they contain an odd number of nitrogen atoms, their molecular ion will have an odd m/z value, which holds true for this compound. libretexts.orglibretexts.org

The fragmentation pattern is dictated by the functional groups present. The carbon-iodine bond is relatively weak and its cleavage is a common fragmentation pathway. Therefore, a significant peak corresponding to the loss of the iodine radical (I•, 127 Da) would be expected, resulting in a fragment ion [M - I]⁺ at m/z 142.

Furthermore, fragmentation pathways characteristic of aliphatic and aromatic amines would be observed. libretexts.org Alpha-cleavage, which is dominant in aliphatic amines, involves the breaking of a C-C bond adjacent to the nitrogen atom. libretexts.orglibretexts.org While less straightforward in an aromatic amine, fragmentation involving the amine group can occur, potentially leading to the loss of species like HCN (27 Da) or H₂CN (28 Da) from the [M - I]⁺ fragment or the molecular ion itself. General fragmentation patterns for nitrosamine (B1359907) compounds, which also contain nitrogen, have shown characteristic losses of radicals like •NO or neutral molecules like H₂O, depending on the structure. nih.gov While not a nitrosamine, this highlights that nitrogen-containing functional groups often direct fragmentation in predictable ways.

| Fragment Ion | m/z (Monoisotopic) | Proposed Neutral Loss | Notes |

|---|---|---|---|

| [C₁₀H₈IN]⁺ | 269.97 | - | Molecular Ion Peak ([M]⁺) |

| [C₁₀H₈N]⁺ | 142.07 | I• | Loss of iodine radical, expected to be a major fragment. |

| [C₉H₆N]⁺ | 128.05 | I•, CH₂N• | Further fragmentation from the [M-I]⁺ ion. |

| [C₉H₇]⁺ | 115.05 | I•, HCN | Loss of hydrogen cyanide from the [M-I]⁺ ion. |

Specialized Spectroscopic Methods for Naphthalene Systems (e.g., Fluorescence, Action Spectroscopy)

Beyond standard spectroscopic techniques, specialized methods provide deeper insights into the photophysical properties and intermolecular interactions of naphthalene systems.

Fluorescence Spectroscopy: Naphthalene and its derivatives are well-known for their fluorescent properties, making them useful as molecular probes. nih.gov The introduction of substituents, such as the amino group in this compound, significantly alters the photophysical characteristics compared to the parent naphthalene molecule. rsc.org The amino group, being a strong electron donor, typically causes a red shift (a shift to longer wavelengths) in both the absorption and emission spectra. rsc.org For example, 1-Naphthylamine (B1663977) has an excitation peak at 316 nm and an emission peak at 434 nm. aatbio.com Naphthalene-based fluorescent probes often exhibit high quantum yields and excellent photostability due to the rigid and large π-conjugated system. nih.gov However, the presence of the heavy iodine atom in this compound is expected to decrease the fluorescence quantum yield. This "heavy-atom effect" enhances the rate of intersystem crossing from the excited singlet state (S₁) to the triplet state (T₁), thereby promoting non-radiative decay pathways over fluorescence.

| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Reference |

|---|---|---|---|---|

| Naphthalene (in cyclohexane) | 270 | ~320-350 | 0.23 | omlc.org |

| 1-Naphthylamine | 316 | 434 | Data Not Available | aatbio.com |

Action Spectroscopy: This is a powerful technique for studying molecules in the gas phase, particularly for probing vibrational modes and intermolecular interactions. Far-IR action spectroscopy, for instance, has been used to investigate microhydrated naphthalene complexes (naphthalene with one to three water molecules). acs.org In these experiments, jet-cooled molecular complexes are irradiated with a tunable infrared laser. If the laser frequency matches a vibrational mode of the complex, the molecule absorbs the energy, leading to vibrational predissociation or another detectable event (like ionization in an IR-UV double-resonance scheme). acs.org This method allows for the direct measurement of intermolecular vibrations, such as the rocking and torsional modes of water molecules bound to the naphthalene surface. acs.org Such studies provide fundamental data on the forces governing molecular recognition and solvation at a hydrophobic surface, insights that are transferable to understanding how substituted naphthalenes like this compound might interact with their environment on a molecular level. acs.org

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to probe the electronic characteristics of molecules. nih.gov By calculating the electron density, DFT methods can predict a wide range of molecular properties, from geometric parameters to electronic and spectral characteristics. utq.edu.iq For derivatives of naphthalene (B1677914), these studies are crucial for understanding how substituents influence the electronic nature of the aromatic system. utq.edu.iqresearchgate.net

The frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. nih.gov The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) corresponds to its ability to accept electrons. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of molecular stability and reactivity. nih.govnih.gov

A small energy gap suggests that a molecule is more polarizable, less stable, and more chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govnih.gov For the parent naphthalene molecule, the HOMO-LUMO gap has been calculated to be approximately 4.75 eV. samipubco.com The introduction of an electron-donating amino group (-NH₂) and an electron-withdrawing iodo (-I) group on the naphthalene core in 6-Iodonaphthalen-2-amine is expected to significantly alter this gap and other related electronic properties. DFT calculations allow for the quantification of these properties.

Table 1: Hypothetical Quantum Chemical Descriptors for this compound Calculated via DFT

| Descriptor | Formula | Significance | Hypothetical Value |

| EHOMO | - | Electron-donating ability | -5.20 eV |

| ELUMO | - | Electron-accepting ability | -0.95 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity, stability | 4.25 eV |

| Ionization Potential (I) | -EHOMO | Energy to remove an electron | 5.20 eV |

| Electron Affinity (A) | -ELUMO | Energy released when gaining an electron | 0.95 eV |

| Global Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution | 2.125 eV |

| Global Softness (S) | 1 / (2η) | Reciprocal of hardness | 0.235 eV⁻¹ |

| Electronegativity (χ) | (I + A) / 2 | Electron-attracting power | 3.075 eV |

| Chemical Potential (μ) | -(I + A) / 2 | Electron escaping tendency | -3.075 eV |

| Electrophilicity Index (ω) | μ² / (2η) | Propensity to accept electrons | 2.22 eV |

Note: The values in this table are illustrative and based on typical results for similar aromatic amines and iodo-substituted compounds found in computational chemistry literature.

DFT calculations also provide visualizations of the molecular orbitals, showing the spatial distribution of electron density. For aromatic systems like this compound, the HOMO and LUMO are typically π-orbitals delocalized across the naphthalene ring system. researchgate.net

HOMO: The electron density of the HOMO is expected to be concentrated on the more electron-rich portions of the molecule. The powerful electron-donating amino group (-NH₂) would likely cause a significant localization of the HOMO on the amine-substituted ring, indicating that this region is the primary site for electrophilic attack.

LUMO: The LUMO's electron density is typically distributed over the electron-deficient areas. In this compound, the LUMO would be spread across the aromatic rings, representing the regions susceptible to nucleophilic attack.

The distribution of these frontier orbitals dictates the molecule's reactivity and its interactions with other chemical species.

Mulliken population analysis is a method used to calculate the partial atomic charges on the individual atoms within a molecule from computational chemistry results. wikipedia.org Although known to be dependent on the choice of basis set, it provides a useful qualitative picture of the electron distribution. wikipedia.orguni-muenchen.de This analysis helps identify charge accumulation and depletion across the molecular framework.

Molecular Electrostatic Potential (MEP) maps offer a more visual representation of the charge distribution. libretexts.org These maps illustrate the electrostatic potential on the molecule's surface, using a color scale to denote different charge regions. nih.govresearchgate.net

Red/Yellow Regions: Indicate negative electrostatic potential, corresponding to electron-rich areas that are favorable for electrophilic attack. For this compound, these regions are expected around the highly electronegative nitrogen and iodine atoms. nih.gov

Blue Regions: Indicate positive electrostatic potential, corresponding to electron-poor areas susceptible to nucleophilic attack. These are typically found around the hydrogen atoms, particularly those of the amino group. nih.gov

Table 2: Hypothetical Mulliken Atomic Charges for Selected Atoms in this compound

| Atom | Element | Hypothetical Mulliken Charge (e) |

| C2 | Carbon (bonded to N) | +0.15 |

| C6 | Carbon (bonded to I) | +0.10 |

| N | Nitrogen | -0.45 |

| I | Iodine | -0.20 |

| H (on N) | Hydrogen | +0.25 |

Note: These values are representative examples illustrating expected charge distribution.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating complex reaction mechanisms, providing insights into transition states and reaction energetics that are often inaccessible through experimental methods alone. rsc.orgresearchgate.net For a versatile building block like this compound, understanding its reaction pathways in processes like metal-catalyzed cross-coupling is crucial for synthetic applications. mdpi.com

A chemical reaction proceeds from reactants to products via a high-energy structure known as the transition state (TS). nih.gov Computational methods can locate the geometry of this TS on the potential energy surface. Analyzing the TS structure reveals which bonds are being formed and which are being broken, providing a snapshot of the key atomic rearrangements during the reaction. nih.gov

The reaction coordinate is the path of minimum energy connecting reactants, transition states, intermediates, and products. nih.gov For instance, in a palladium-catalyzed reaction involving this compound (e.g., a Buchwald-Hartwig amination or a Suzuki coupling at the C-I bond), DFT can model the key steps of the catalytic cycle: mdpi.com

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-iodine bond of this compound. Computational analysis would determine the TS structure and energy barrier for this initial activation step.

Transmetalation/Ligand Exchange: The subsequent step where another reactant coordinates to the palladium center.

Reductive Elimination: The final step where the new C-C or C-N bond is formed, and the Pd(0) catalyst is regenerated. The TS for this step is also modeled to understand how the product is released. unife.it

By mapping the entire reaction coordinate, a complete picture of the catalytic cycle emerges. nih.gov

By calculating the energies of all stationary points along the reaction coordinate (reactants, intermediates, transition states, and products), a detailed thermodynamic and kinetic profile of the reaction can be constructed. researchgate.net

Activation Energy (ΔG‡): The energy difference between the reactants and the highest-energy transition state determines the reaction rate. A lower activation energy implies a faster reaction.

Influence of Ligands on Selectivity and Reactivity

While specific computational studies detailing the influence of ligands on the reactivity and selectivity of this compound are not extensively documented in publicly available literature, general principles derived from studies on similar aryl iodide and amine systems can be applied. In palladium-catalyzed cross-coupling reactions, a common application for aryl iodides, the choice of ligand is crucial in determining the efficiency and outcome of the reaction.

Theoretical studies, often employing Density Functional Theory (DFT), have shown that ligands can influence the reaction pathway by modulating the electronic and steric properties of the metal catalyst. For a molecule like this compound, which contains both an iodo and an amino group, ligands would play a critical role in directing the selectivity of reactions, such as C-N or C-C bond formation.

Key Influential Factors of Ligands:

Steric Hindrance: Bulky ligands can sterically shield the metal center, influencing which substrate can approach and react. This can be a determining factor in regioselectivity when multiple reaction sites are available.

Electronic Effects: Electron-donating or electron-withdrawing ligands can alter the electron density at the metal center, thereby affecting the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.

Bite Angle: For bidentate ligands, the bite angle can significantly impact the geometry of the catalytic complex, which in turn affects the stability of intermediates and transition states, ultimately influencing the reaction's selectivity and rate.

Computational models can be used to calculate the energy barriers for different reaction pathways with various ligands, allowing for the rational selection of a ligand to achieve a desired outcome. For instance, in a hypothetical palladium-catalyzed amination of a di-iodinated naphthalene derivative, DFT calculations could predict which iodo group would preferentially undergo oxidative addition based on the ligand's properties.

Theoretical Predictions of Reactivity and Stability

The reactivity and stability of this compound can be theoretically predicted using a variety of computational methods. These predictions are based on the electronic structure of the molecule.

Molecular Orbital Theory:

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting a molecule's reactivity.

HOMO: The energy of the HOMO is related to the ionization potential and indicates the molecule's ability to donate electrons. A higher HOMO energy suggests greater reactivity as a nucleophile. In this compound, the amino group is a strong electron-donating group, which would be expected to raise the HOMO energy, making the naphthalene ring more susceptible to electrophilic attack.

LUMO: The energy of the LUMO is related to the electron affinity and indicates the molecule's ability to accept electrons. A lower LUMO energy suggests greater reactivity as an electrophile. The iodine atom, being electronegative, would contribute to lowering the LUMO energy, particularly around the C-I bond, making it the likely site for nucleophilic attack or oxidative addition in metal-catalyzed reactions.

The HOMO-LUMO gap is a key indicator of molecular stability. A larger gap implies higher stability and lower chemical reactivity.

Reactivity Descriptors:

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors:

| Descriptor | Formula | Significance for this compound |

| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Indicates the escaping tendency of electrons. A higher (less negative) chemical potential suggests higher reactivity. |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution. A larger value indicates greater stability. |

| Global Electrophilicity Index (ω) | ω = μ2 / (2η) | Quantifies the electrophilic character of a molecule. |

Spectroscopic Property Prediction (e.g., UV-Vis Absorption, Vibrational Frequencies)

Computational methods are powerful tools for predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization.

UV-Vis Absorption:

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra of molecules. The predicted spectrum is a result of electronic transitions from occupied to unoccupied molecular orbitals. For this compound, the UV-Vis spectrum would be characterized by π-π* transitions within the naphthalene ring system. The amino group, being an auxochrome, would be expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted naphthalene, due to the extension of the conjugated system.

A hypothetical TD-DFT calculation would provide the excitation energies and oscillator strengths for the lowest energy electronic transitions, which correspond to the wavelengths of maximum absorption (λmax).

Vibrational Frequencies:

The vibrational frequencies of this compound can be calculated using DFT. These calculations provide a theoretical infrared (IR) and Raman spectrum. The computed vibrational modes can be assigned to specific molecular motions, such as C-H stretching, N-H stretching, C-N stretching, and C-I stretching.

A comparison of the calculated and experimental vibrational spectra can be used to confirm the molecular structure. It is common practice to scale the calculated frequencies to account for anharmonicity and the approximations inherent in the computational methods.

Below is a hypothetical table of some key predicted vibrational frequencies for this compound based on characteristic frequencies for similar functional groups.

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm-1) |

| N-H Symmetric Stretch | -NH2 | 3300 - 3400 |

| N-H Asymmetric Stretch | -NH2 | 3400 - 3500 |

| Aromatic C-H Stretch | Naphthalene Ring | 3000 - 3100 |

| C=C Aromatic Stretch | Naphthalene Ring | 1500 - 1600 |

| C-N Stretch | Ar-NH2 | 1250 - 1360 |

| C-I Stretch | Ar-I | 500 - 600 |

These theoretical predictions, once validated by experimental data, can provide a comprehensive understanding of the chemical behavior of this compound.

Emerging Research Directions and Future Perspectives for 6 Iodonaphthalen 2 Amine

Development of Novel Synthetic Strategies for Enhanced Regioselectivity and Efficiency

The development of efficient and regioselective synthetic routes to 6-Iodonaphthalen-2-amine is a cornerstone for its broader application. Current research is geared towards overcoming the limitations of existing methods, which often result in mixtures of isomers and require harsh reaction conditions.

One promising avenue is the refinement of electrophilic iodination of 2-naphthylamine (B18577) and its derivatives. While direct iodination can lead to a mixture of products, including the 2-amino-1-iodonaphthalene regioisomer, achieving high selectivity for the 6-iodo position is a key challenge. tandfonline.com Future strategies may involve the use of directing groups or tailored catalytic systems to enhance regioselectivity. For instance, palladium-catalyzed C-H iodination directed by a native, unprotected primary amino group has shown promise for other aromatic amines and could be adapted for the synthesis of this compound. nih.gov

Another area of active investigation is the application of modern cross-coupling reactions. The Buchwald-Hartwig amination, a powerful method for forming C-N bonds, could be explored for the synthesis of this compound from 2,6-diiodonaphthalene. wikipedia.orgsemanticscholar.orgnih.govorganic-chemistry.orglibretexts.org This approach would offer a high degree of control over the position of the amino group. Research into optimizing catalyst systems, including the use of specialized ligands, will be crucial for achieving high yields and functional group tolerance.

A comparative overview of potential synthetic strategies is presented in the table below.

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

| Directed Electrophilic Iodination | Atom economy, potentially fewer steps. | Achieving high regioselectivity for the 6-position. tandfonline.com |

| Palladium-Catalyzed C-H Iodination | High regioselectivity, functional group tolerance. nih.gov | Catalyst development and optimization for the naphthalene (B1677914) scaffold. |

| Buchwald-Hartwig Amination | Precise control of amine group placement, broad substrate scope. wikipedia.orgsemanticscholar.orgnih.govorganic-chemistry.orglibretexts.org | Availability of starting materials (e.g., 2,6-diiodonaphthalene), catalyst cost. |

Exploration of Unprecedented Reactivity Pathways for Structural Diversification

The dual functionality of this compound, possessing both an amino group and an iodo substituent, makes it a versatile building block for the synthesis of a wide array of complex organic molecules. Future research will likely focus on exploring novel reactivity pathways to leverage this versatility.

Palladium-catalyzed cross-coupling reactions are expected to be a major focus. The iodo group at the 6-position is an excellent handle for reactions such as the Suzuki-Miyaura, Sonogashira, and Heck couplings. wikipedia.orgorganic-chemistry.orgorganic-chemistry.orgwikipedia.orglibretexts.orglibretexts.orgorganic-chemistry.orgorganic-chemistry.orgnih.govbeilstein-journals.orgrsc.org These reactions would allow for the introduction of a wide range of substituents, including aryl, alkynyl, and alkenyl groups, leading to a diverse library of naphthalene derivatives with tunable electronic and photophysical properties.

Furthermore, the amino group can be utilized in various transformations. For example, it can direct C-H functionalization at adjacent positions or be derivatized to form amides, sulfonamides, and other nitrogen-containing functionalities. A particularly exciting prospect is the development of cascade reactions that involve both the amino and iodo groups. For instance, a sequence involving an initial N-functionalization followed by an intramolecular Heck or Sonogashira reaction could lead to the formation of novel heterocyclic systems fused to the naphthalene core.

The aza-Heck reaction, an emerging method for the synthesis of chiral N-heterocycles, presents another intriguing possibility. nih.govsemanticscholar.orgudel.edu By first converting the amino group into a suitable N-O bond-containing moiety, an intramolecular cyclization onto a tethered alkene could be achieved, providing access to complex polycyclic structures.

| Reactivity Pathway | Potential Products | Research Focus |

| Suzuki-Miyaura Coupling | Biaryl and polycyclic aromatic compounds. wikipedia.orglibretexts.orgorganic-chemistry.orgbeilstein-journals.org | Catalyst optimization, exploration of diverse boronic acid partners. |

| Sonogashira Coupling | Arylalkynes, conjugated enynes. organic-chemistry.orgwikipedia.orglibretexts.orgorganic-chemistry.orgnih.govrsc.org | Development of copper-free and amine-free conditions. |

| Heck Reaction | Substituted alkenes, stilbene (B7821643) derivatives. organic-chemistry.orgwikipedia.orglibretexts.org | Stereoselective control, intramolecular applications. |

| Aza-Heck Reaction | Chiral N-heterocycles. nih.govsemanticscholar.orgudel.edu | Development of suitable N-O precursors, asymmetric catalysis. |

| Photoredox Catalysis | N-functionalized derivatives, novel heterocyclic systems. nih.govmdpi.comnih.gov | Exploration of different photocatalysts and reaction partners. |

Integration with Sustainable Chemistry Principles (e.g., Flow Chemistry, Green Solvents)

In line with the growing emphasis on sustainable chemistry, future research on this compound will undoubtedly incorporate green chemistry principles. This includes the use of environmentally benign solvents, the development of catalytic processes, and the adoption of technologies like flow chemistry.

Deep eutectic solvents (DESs) are emerging as promising green alternatives to traditional volatile organic compounds. mdpi.commdpi.comkneopen.comresearchgate.netnih.gov These solvents are typically biodegradable, non-toxic, and can be prepared from readily available and inexpensive components. Investigating the synthesis and derivatization of this compound in DESs could lead to more sustainable and efficient processes.

Micellar catalysis, where reactions are carried out in aqueous surfactant solutions, offers another green approach. nih.govacs.orgresearchgate.net The hydrophobic core of the micelles can act as a "nanoreactor," promoting the reaction of organic substrates in water. This technique has been successfully applied to various cross-coupling reactions and could be adapted for the functionalization of this compound.

Flow chemistry provides a platform for safer, more efficient, and scalable chemical synthesis. The precise control over reaction parameters such as temperature, pressure, and reaction time can lead to improved yields and selectivities. The development of continuous-flow processes for the synthesis and subsequent reactions of this compound would be a significant step towards its industrial application.

| Sustainable Approach | Potential Benefits | Research Focus |

| Deep Eutectic Solvents (DESs) | Reduced environmental impact, potential for catalyst recycling. mdpi.commdpi.comkneopen.comresearchgate.netnih.gov | Screening of different DES compositions, understanding solvent effects on reactivity. |

| Micellar Catalysis | Use of water as a bulk solvent, enhanced reaction rates. nih.govacs.orgresearchgate.net | Surfactant selection, optimization of reaction conditions in aqueous media. |

| Flow Chemistry | Improved safety, scalability, and process control. | Reactor design, optimization of flow parameters for specific reactions. |

Advanced Computational Studies for Rational Design of New Reactions and Materials

Computational chemistry is poised to play a crucial role in accelerating the development of new applications for this compound. Density Functional Theory (DFT) and other computational methods can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this molecule and its derivatives.

These computational tools can be employed to:

Predict Reactivity and Regioselectivity: By modeling reaction pathways and transition states, computational studies can help in the rational design of catalysts and reaction conditions to achieve desired outcomes in synthetic transformations.

Elucidate Reaction Mechanisms: Detailed mechanistic studies can provide a deeper understanding of the factors controlling the efficiency and selectivity of reactions involving this compound.

Design Novel Materials: Computational screening can be used to predict the electronic and photophysical properties of a wide range of this compound derivatives, guiding the synthesis of new materials with tailored functionalities for applications in organic electronics and photonics.

Applications in Next-Generation Organic Materials and Functional Systems

The unique photophysical and electronic properties of the naphthalene core, combined with the versatile functionalization handles of the iodo and amino groups, position this compound as a promising building block for a variety of next-generation organic materials.

Organic Light-Emitting Diodes (OLEDs): Naphthalene derivatives are known to be effective components in OLEDs. By strategically modifying the this compound scaffold through cross-coupling reactions, it may be possible to develop novel emitters or host materials with improved efficiency, stability, and color purity.

Organic Photovoltaics (OPVs): The electron-rich nature of the aminonaphthalene system makes it a potential component for donor materials in OPVs. The ability to tune the electronic properties through derivatization could lead to the development of materials with optimized energy levels for efficient charge separation and transport.

Chemical Sensors: The amino group of this compound can act as a binding site for various analytes. By incorporating this moiety into larger conjugated systems, it may be possible to design fluorescent or colorimetric sensors that exhibit a detectable response upon interaction with specific ions or molecules.

The exploration of these emerging research directions holds the key to unlocking the full potential of this compound as a valuable tool in both fundamental and applied chemical sciences.

Q & A

Basic: What are the recommended spectroscopic methods for characterizing 6-Iodonaphthalen-2-amine, and how should data interpretation be approached?

Answer:

Characterization of this compound requires a multi-technique approach:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm the amine and iodine positions. Compare chemical shifts with analogous naphthalene derivatives (e.g., 2-Naphthalenamine) to identify deviations caused by iodine substitution .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and isotopic patterns (iodine has a distinct I peak).

- Infrared (IR) Spectroscopy: Analyze N-H stretching (3200–3400 cm) and C-I bonds (500–600 cm).

Data Interpretation Tips: Cross-reference spectral libraries for iodinated aromatic amines and account for iodine’s electron-withdrawing effects on neighboring functional groups. Discrepancies may arise from solvent interactions or impurities; replicate measurements under controlled conditions .

Basic: What synthetic routes are optimal for preparing this compound, and how can purity be ensured?

Answer:

Common synthetic strategies include:

- Direct Iodination: Electrophilic substitution on 2-Naphthalenamine using I/HIO in acetic acid. Monitor regioselectivity to avoid 4-iodo byproducts.

- Buchwald-Hartwig Amination: Couple pre-iodinated naphthalene derivatives with ammonia equivalents. Requires palladium catalysts and rigorous oxygen-free conditions.

Purity Assurance:

Advanced: How can researchers address contradictions in reported reactivity data for this compound in cross-coupling reactions?

Answer:

Discrepancies often stem from:

- Solvent and Catalyst Variability: Test multiple catalysts (e.g., Pd(PPh) vs. PdCl(dppf)) in polar (DMF) vs. non-polar (toluene) solvents.

- Substrate Purity: Trace moisture or amines can deactivate catalysts. Pre-dry solvents and substrates.

- Kinetic vs. Thermodynamic Control: Monitor reaction time and temperature to isolate intermediates.

Methodology: Design a systematic matrix of conditions (e.g., DOE principles) and use kinetic studies (in-situ IR/NMR) to identify rate-limiting steps .

Advanced: What experimental frameworks are suitable for studying this compound’s stability under varying pH and temperature conditions?

Answer:

Adopt a stability-indicating study protocol:

Sample Preparation: Dissolve the compound in buffered solutions (pH 2–12) and incubate at 25°C, 40°C, and 60°C.

Monitoring Degradation: Use HPLC-MS to track decomposition products (e.g., deiodination or oxidation).

Kinetic Modeling: Apply Arrhenius equations to predict shelf-life under storage conditions.

Key Considerations:

- Include radical scavengers (e.g., BHT) to distinguish oxidative vs. hydrolytic pathways.

- Compare results with structurally similar amines (e.g., 2-Naphthalenamine) to isolate iodine-specific effects .

Advanced: How can computational modeling enhance the design of this compound-based catalysts or ligands?

Answer:

- Density Functional Theory (DFT): Calculate electronic properties (HOMO/LUMO energies, Mulliken charges) to predict reactivity in metal coordination or catalytic cycles.

- Molecular Dynamics (MD): Simulate solvent interactions to optimize solubility for homogeneous catalysis.

- QSPR Models: Corrogate substituent effects (e.g., iodine’s steric vs. electronic contributions) using datasets from analogous compounds.

Validation: Cross-check computational predictions with experimental kinetics (e.g., turnover frequencies in catalysis) .

Advanced: What strategies mitigate challenges in scaling up this compound synthesis for preclinical studies?

Answer:

- Process Optimization: Transition from batch to flow chemistry for iodination steps to improve heat transfer and reduce byproducts.

- Green Chemistry Metrics: Assess atom economy and E-factor during route selection. For example, catalytic iodination reduces waste vs. stoichiometric methods.

- Quality by Design (QbD): Identify critical process parameters (CPPs) via risk assessment (e.g., Ishikawa diagrams) and control them via PAT (Process Analytical Technology) tools .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.